molecular formula C8H8BrNO2 B13043780 4-bromo-N-methoxybenzamide

4-bromo-N-methoxybenzamide

Cat. No.: B13043780
M. Wt: 230.06 g/mol
InChI Key: CXDMEWKODALVDB-UHFFFAOYSA-N
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Description

4-Bromo-N-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 It is characterized by the presence of a bromine atom at the para position of the benzene ring and a methoxy group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-methoxybenzamide typically involves the bromination of N-methoxybenzamide. One common method includes the following steps:

    Starting Material: N-methoxybenzamide.

    Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination at the para position.

    Purification: The product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4) in solvents like ether or tetrahydrofuran (THF) at low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in acidic or basic conditions at room temperature or slightly elevated temperatures.

Major Products:

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of corresponding amines or alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Bromo-N-methoxybenzamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-N-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

4-Bromo-N-methoxybenzamide can be compared with other similar compounds, such as:

    4-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group. It may exhibit different reactivity and biological activity.

    4-Bromo-N-ethoxybenzamide: Contains an ethoxy group instead of a methoxy group, leading to variations in chemical properties and applications.

    4-Chloro-N-methoxybenzamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

4-bromo-N-methoxybenzamide

InChI

InChI=1S/C8H8BrNO2/c1-12-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)

InChI Key

CXDMEWKODALVDB-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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